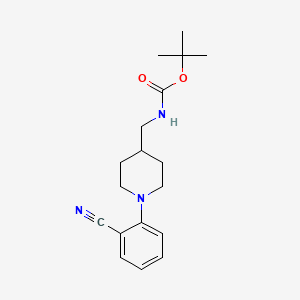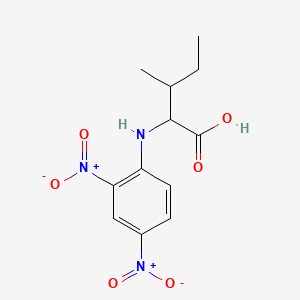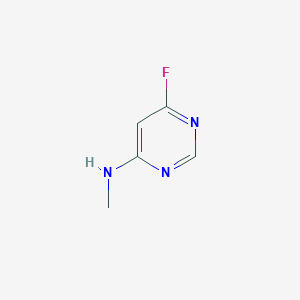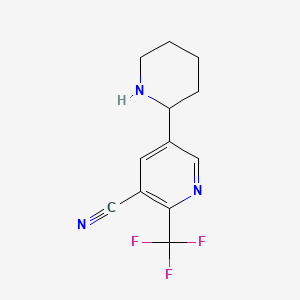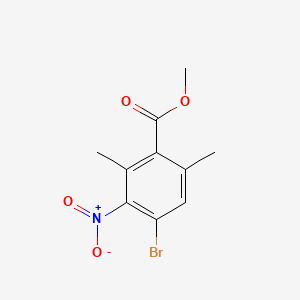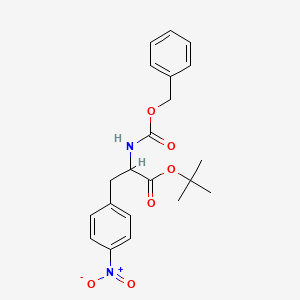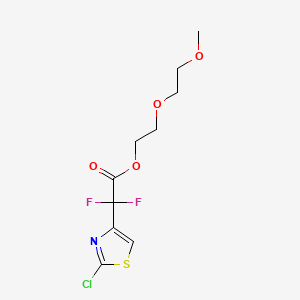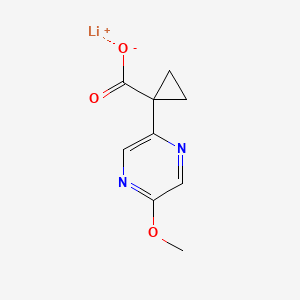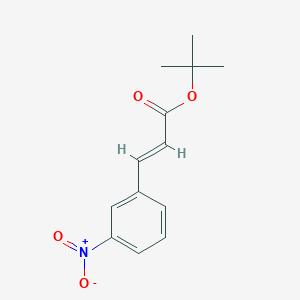
(S)-2-(1-Aminoethyl)-3-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-Aminoethyl)-3-bromophenol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzene ring. The compound’s chirality arises from the asymmetric carbon atom bonded to the amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-3-bromophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method leverages the specificity and efficiency of biocatalysts to produce the desired chiral amine.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts due to their ability to provide high yields and enantiomeric purity. The process typically includes the expression of engineered transaminases in host cells, followed by the conversion of suitable substrates under controlled conditions .
化学反応の分析
Types of Reactions
(S)-2-(1-Aminoethyl)-3-bromophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of substituted phenols or amines.
科学的研究の応用
(S)-2-(1-Aminoethyl)-3-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a chiral ligand in asymmetric synthesis and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients.
作用機序
The mechanism of action of (S)-2-(1-Aminoethyl)-3-bromophenol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5’-phosphate (PLP), leading to the formation of a planar quinonoid intermediate. This intermediate undergoes further transformations to yield the final product .
類似化合物との比較
Similar Compounds
(S)-3-(1-Aminoethyl)-phenol: Similar in structure but lacks the bromine atom.
(S)-2-(1-Aminoethyl)-phenol: Similar but without the bromine substitution.
(S)-2-(1-Aminoethyl)-4-bromophenol: Similar but with the bromine atom at a different position.
Uniqueness
(S)-2-(1-Aminoethyl)-3-bromophenol is unique due to the presence of the bromine atom at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern can influence the compound’s interaction with enzymes and receptors, making it valuable for specific applications in research and industry .
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
2-[(1S)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChIキー |
PFHXRVCVKNKTBY-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC=C1Br)O)N |
正規SMILES |
CC(C1=C(C=CC=C1Br)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



